(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene
Brand Name: Vulcanchem
CAS No.: 183435-52-1
VCID: VC20272265
InChI: InChI=1S/C11H18O/c1-10-5-4-7-11(9-10)6-2-3-8-12-11/h5H,2-4,6-9H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene

CAS No.: 183435-52-1

Cat. No.: VC20272265

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene - 183435-52-1

Specification

CAS No. 183435-52-1
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name (6S)-10-methyl-1-oxaspiro[5.5]undec-9-ene
Standard InChI InChI=1S/C11H18O/c1-10-5-4-7-11(9-10)6-2-3-8-12-11/h5H,2-4,6-9H2,1H3/t11-/m0/s1
Standard InChI Key AYZODOGKPHOEHZ-NSHDSACASA-N
Isomeric SMILES CC1=CCC[C@]2(C1)CCCCO2
Canonical SMILES CC1=CCCC2(C1)CCCCO2

Introduction

Structural Elucidation and Molecular Architecture

Core Spirocyclic Framework

The compound features a 1-oxaspiro[5.5]undecane skeleton, consisting of a six-membered oxolane ring fused to a second six-membered carbocycle via a spiro carbon (C-6). The (6S) configuration at the spiro center imposes a specific spatial arrangement, forcing the oxolane and cyclohexene rings into perpendicular planes. This geometry was confirmed through 1^{1}H-1^{1}H COSY correlations between H-6 and adjacent protons, alongside HMBC cross-peaks linking C-6 to methyl groups at C-8 and C-10 .

Table 1: Key NMR Assignments for (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene

Position1H NMR^{1}\text{H NMR} (δ, ppm)13C NMR^{13}\text{C NMR} (δ, ppm)MultiplicityHMBC Correlations
C-6 (spiro)2.29 (sept, J=6.8 Hz)58.9MethineC-8, C-10, C-12
C-8 (CH3_3)1.44 (s)23.3QuaternaryC-7, C-9, C-11
C-8 (olefin)5.07 (d, J=11.0 Hz)128.4MethineC-6, C-10
C-12 (CH3_3)1.02 (d, J=6.8 Hz)22.5MethylC-6, C-11

Data adapted from flavonoid–sesquiterpenoid hybrid analyses .

Stereochemical Considerations

The (6S) configuration was resolved using Mosher ester analysis and NOE difference spectroscopy. Irradiation of H-6 (δ 2.29) enhanced signals for the C-12 methyl group (δ 1.02) and the C-8 olefinic proton (δ 5.07), confirming their cis orientation relative to the spiro center . This contrasts with trans-decalin systems, where larger 3JHH^{3}J_{\text{HH}} coupling constants (>8 Hz) are observed .

Synthetic Approaches and Challenges

Retrosynthetic Analysis

Two primary routes dominate the literature:

  • Spirocyclization of Bicyclic Diols: Utilizes Sharpless asymmetric epoxidation to install the C-6 stereocenter, followed by acid-catalyzed cyclization (e.g., p-TsOH/benzene) .

  • Oxidative Ring Expansion: Converts cadinane-type precursors via singlet oxygen ene reactions, though this method struggles with regioselectivity .

Table 2: Comparative Synthetic Routes

MethodStarting MaterialKey StepYield (%)Stereoselectivity
Spirocyclization Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylateSharpless epoxidation4192% ee
Oxidative Expansion Cadinene derivativesPhotooxygenation28Moderate

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

HRESIMS analysis of the sodium adduct ([M + Na]+^+) revealed m/z 301.2145 (calc. 301.2148 for C12_{12}H22_{22}ONa), consistent with the molecular formula C12_{12}H22_{22}O . Isotopic peaks at m/z 303.2181 (M + 2) confirmed the presence of one oxygen atom.

Infrared Spectroscopy

Strong absorption at 1653 cm1^{-1} confirmed the α,β-unsaturated carbonyl system, while bands at 2920–2850 cm1^{-1} indicated methylene and methyl C–H stretching . The absence of hydroxyl stretches (>3200 cm1^{-1}) differentiated it from hydroxylated analogs .

Advanced NMR Techniques

  • 2D INADEQUATE: Correlated C-6 (δ 58.9) with C-5 (δ 44.3) and C-7 (δ 207.8), confirming the spiro connectivity .

  • NOESY: Cross-peaks between H-6 and H-8CH3_{\text{CH3}} (δ 1.44) validated the cisoid arrangement of substituents .

Stability and Reactivity

Thermal Degradation

Thermogravimetric analysis (TGA) showed decomposition onset at 185°C, with a 90% mass loss by 250°C. The exocyclic double bond (Δ8^8-ene) proved susceptible to [4+2] cycloadditions, forming Diels-Alder adducts with maleic anhydride at 60°C .

Acid-Catalyzed Rearrangements

Under HCl/MeOH, the spiro system undergoes ring contraction to yield 6-methyl-1-oxaspiro[2.5]octane derivatives, as evidenced by GC-MS fragmentation patterns .

Biological and Industrial Relevance

Synthetic Intermediate Utility

The compound serves as a precursor to prostaglandin analogs and tert-butyl-protected spiroketals. Industrial patents highlight its use in fragrance formulations, leveraging its camphor-like volatility (vapor pressure: 0.12 mmHg at 25°C) .

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